molecular formula C21H22N2O2S B2996837 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-18-9

2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2996837
CAS No.: 896614-18-9
M. Wt: 366.48
InChI Key: MBTQSIKPTXTUJT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound characterized by a thiazole core substituted with a 4-methylphenyl group and an ethylacetamide side chain terminating in a 4-methoxyphenyl moiety. This structure combines electron-donating (methoxy) and hydrophobic (methyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-3-7-17(8-4-15)21-23-18(14-26-21)11-12-22-20(24)13-16-5-9-19(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQSIKPTXTUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide , a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Methoxyphenyl Group : An aromatic ring substituted with a methoxy group.
  • Acetamide Moiety : Imparts stability and enhances solubility.

The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 366.45 g/mol.

Biological Activity

Numerous studies have indicated that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Thiazole derivatives are also explored for their anticancer effects. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
  • Anti-inflammatory Effects : Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : It could interact with various receptors in cellular pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some thiazole derivatives have been shown to modulate ROS levels, leading to oxidative stress in target cells, which can trigger cell death in cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research involving the compound's effect on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives

Compound Name / CAS No. Substituents on Thiazole Acetamide Substituents Molecular Formula Molecular Weight Notable Features References
Target Compound 4-Methylphenyl 4-Methoxyphenyl C22H23N2O2S 387.5* Hydrophobic methyl and polar methoxy -
2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-thiazol-4-yl}ethyl)acetamide (896375-31-8) 4-Trifluoromethylphenyl 4-Methoxyphenyl C21H19F3N2O2S 420.4 Electron-withdrawing CF3 enhances stability
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (Patent) Benzothiazole (6-Cl) 4-Methoxyphenyl C15H12ClN2O2S 322.8 Benzothiazole core; potential kinase inhibition
2-[2-(2-Ethyl-4-oxoquinazolin-3-yl)-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide (19) Quinazolinone-linked 4-Methoxyphenyl C22H20N4O3S 420.5 Quinazolinone moiety; glucokinase activator (67% yield)
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) Amino-thiazole Hydroxy-phenylethyl C21H24N4O2S 396.5 β3-adrenergic agonist (clinical use)
N-(4-{2-[(4-Methoxyphenyl)amino]-thiazol-4-yl}phenyl)acetamide (338986-99-5) Anilino-thiazole Phenyl C18H17N3O2S 347.4 Dual amino/methoxy substitution

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Hydrophobicity : The 4-methylphenyl group on the thiazole enhances lipophilicity compared to the trifluoromethyl derivative () .

Q & A

Q. Q1. What are the common synthetic routes for this compound, and what analytical methods validate its structure?

The synthesis typically involves condensation of 2-(4-methoxyphenyl)acetamide derivatives with thiazole precursors. For example, highlights a reaction between 2-amino-4-substituted thiazole and acetonitrile in the presence of anhydrous AlCl₃ to form thiazole-acetamide hybrids . Post-synthesis, validate purity and structure using:

  • NMR spectroscopy : Confirm methoxy (δ ~3.8 ppm) and thiazole proton environments (δ 7.0–8.5 ppm).
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. Q2. How can researchers resolve structural ambiguities arising from isomerism during synthesis?

During synthesis, isomerism may occur due to acetyl group placement (e.g., ring-bound vs. exocyclic positions). reports using single-crystal X-ray diffraction to resolve such ambiguities. Key steps:

Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water).

Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) to confirm dimerization patterns .

Advanced Synthetic Design

Q. Q3. How can computational methods optimize reaction conditions for higher yields?

describes integrating quantum chemical calculations (e.g., DFT) with experimental screening:

Use software like Gaussian or ORCA to model reaction pathways and identify transition states.

Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., AlCl₃ vs. BF₃·Et₂O) computationally to predict optimal conditions.

Validate predictions experimentally, focusing on yield (%) and purity (HPLC ≥95%) .

Q. Q4. What strategies address low regioselectivity in thiazole functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution on the thiazole ring.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve selectivity via controlled heating .

Structural & Mechanistic Analysis

Q. Q5. How does the acetyl group’s position influence the compound’s conformation?

’s crystallographic data shows that exocyclic acetyl groups form dihedral angles of ~79° with the thiazole plane, while ring-bound acetyl groups align more closely (~7°). This impacts:

  • Molecular packing : Hydrogen-bonded dimers vs. monomeric arrangements.
  • Solubility : Bulky substituents reduce solubility in non-polar solvents .

Q. Q6. What mechanistic insights explain competing side reactions during synthesis?

Competing pathways (e.g., over-acetylation or ring-opening) arise from:

  • Nucleophilicity gradients : Thiazole N vs. exocyclic NH groups.
  • Acid catalysis : AlCl₃ may promote both condensation and undesired hydrolysis. Mitigate via stepwise reagent addition and temperature control (0–5°C) .

Biological Activity & Assay Design

Q. Q7. What in vitro assays are suitable for evaluating this compound’s bioactivity?

Design assays based on thiazole derivatives’ known activities ():

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Q. Q8. How can researchers address contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Purity variations : Use HPLC to ensure ≥95% purity.
  • Assay conditions : Standardize protocols (e.g., serum-free media, 48 h incubation).
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl substituents) to isolate SAR trends .

Data Interpretation & Reproducibility

Q. Q9. How should researchers handle inconsistent crystallographic data across studies?

  • Validate unit cell parameters : Compare with Cambridge Structural Database entries.
  • Check for polymorphism : Recrystallize under different conditions (e.g., DMSO vs. ethanol).
  • Deposit data : Share CIF files in public repositories (e.g., CCDC) for peer validation .

Q. Q10. What statistical approaches improve reproducibility in biological assays?

  • Power analysis : Determine sample size (n ≥ 3) to minimize Type I/II errors.
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

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